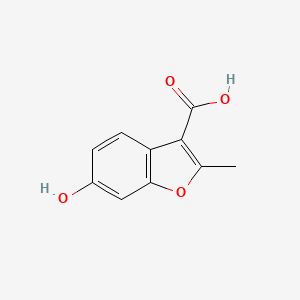

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Overview

Description

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is a chemical compound with the molecular formula C10H8O4 and a molecular weight of 192.17 . It is a solid substance at room temperature . It is used for research and development purposes .

Molecular Structure Analysis

The IUPAC name for this compound is 6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid . The InChI code is 1S/C10H8O4/c1-5-9(10(12)13)7-3-2-6(11)4-8(7)14-5/h2-4,11H,1H3,(H,12,13) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 192.17 .Scientific Research Applications

Synthesis and Structural Elucidation

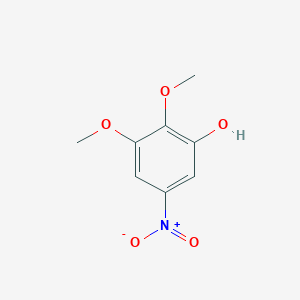

6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a closely related compound, has been synthesized through a two-step process starting from 3,5-dihydroxybenzoate. This synthesis involves thermal cyclization and base-catalyzed hydrolysis, with the molecular structure confirmed using various analytical techniques (Mori et al., 2020).

Biological Activity and Applications

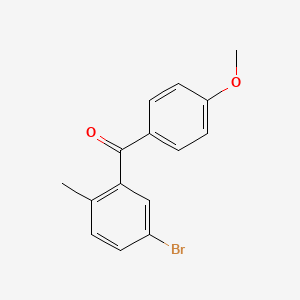

A derivative, 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, has been studied for its anti-tumor properties. This derivative exhibited selective cytotoxicity against a tumorigenic cell line, with various structurally related compounds synthesized for further biological activity evaluation (Hayakawa et al., 2004).

Optical and Spectral Studies

Novel derivatives of 6-methoxy-3-methylbenzofuran-2-carboxylic acid have been synthesized and their optical properties explored. These studies include UV-vis absorption and fluorescence characteristics in different solvents, providing insights into the electronic properties of these compounds (Jiang et al., 2012).

Electrochemical Studies

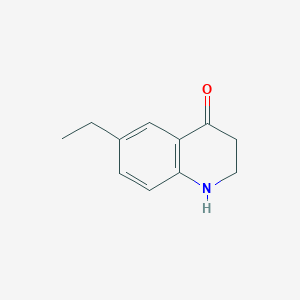

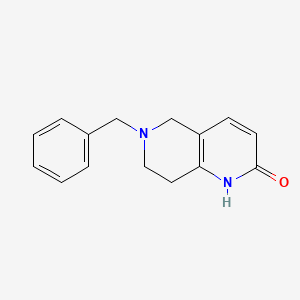

The electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone has been studied, leading to the synthesis of new benzofuran derivatives. This research contributes to the understanding of electrochemical synthesis mechanisms (Moghaddam et al., 2006).

Synthesis of Natural Products

Efficient total syntheses of natural products, including vignafuran and related benzofuran derivatives, have been achieved from common starting materials. These syntheses involve key steps such as tetrabutylammonium fluoride-catalyzed ring formation and carbonylative ring closure, demonstrating the versatility of benzofuran derivatives in natural product synthesis (Hiroya et al., 2000).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Properties

IUPAC Name |

6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-9(10(12)13)7-3-2-6(11)4-8(7)14-5/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVELFLPOFDICQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622867 | |

| Record name | 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854515-52-9 | |

| Record name | 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

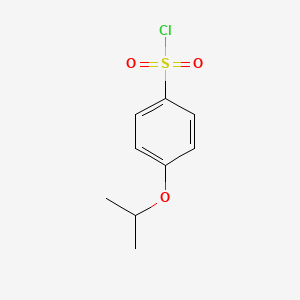

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)

![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)

![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)

![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)

![2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1322261.png)